molecular formula C2H6BS B079340 Dimethyl sulfide borane CAS No. 13292-87-0

Dimethyl sulfide borane

Cat. No. B079340
CAS RN: 13292-87-0
M. Wt: 72.95 g/mol
InChI Key: MCQRPQCQMGVWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl sulfide borane, also known as Borane Dimethyl Sulfide (BMS), is a versatile and powerful borane reagent used for hydroboration and reduction reactions . It has a higher solubility and greater stability than other borane reagents such as borane-tetrahydrofuran .


Synthesis Analysis

BMS is generally made by absorbing diborane into dimethyl sulfide . It can also be purified through bulb-to-bulb vacuum transfer .


Molecular Structure Analysis

The exact structure of BMS is unknown, but X-ray crystallography has revealed that the boron center has a tetrahedral geometry . The molecular formula of BMS is C2H9BS .


Chemical Reactions Analysis

BMS is a popular choice for hydroboration reactions . It is used in the reduction of aldehydes, ketones, epoxides, and carboxylic acids to give corresponding alcohols . It is also involved in the Corey-Itsuno reduction .


Physical And Chemical Properties Analysis

BMS is a colorless liquid with a density of 0.801 g/mL . It is highly soluble with ethyl ether, dichloromethane, xylene, hexane, benzene, dimethyl ether, toluene, ethyl acetate, methylene chloride, and other solvents .

Scientific Research Applications

Hydroborations

Borane-dimethyl sulfide (BMS) is commonly used in hydroboration reactions . In these reactions, the dimethylsulfide dissociates in situ, liberating diborane, which rapidly adds to unsaturated bonds. The resulting organoborane compounds are useful intermediates in organic synthesis . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes .

Reductions

BMS has been employed for the reduction of many functional groups . Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols . Lactones are reduced to diols, and nitriles are reduced to amines . Acid chlorides are not reduced by BMS .

Corey–Itsuno Reduction

Borane dimethylsulfide is one of the most common bulk reducing agents used in the Corey–Itsuno reduction . The dimethylsulfide ligand attenuates the reactivity of the borane. Activation by the nitrogen of the chiral oxazaborolidine catalyst of the stoichiometric reducing agent allows for asymmetric control of the reagent .

Preparation of Organoborane Compounds

BMS is a mediator for hydroboration reaction for the preparation of organoborane compounds, which are utilized as key intermediates in organic synthesis .

Conversion of Ozonides to Alcohols

Borane-dimethyl sulfide (BH3Me2S) can be used for the conversion of ozonides to alcohols .

Enantioselective Reduction of Ketones

Borane-dimethyl sulfide (BH3Me2S) can be used for enantioselective reduction of ketones to chiral secondary alcohols in the presence of C3-symmetric tripodal hydroxyamide as a ligand .

Preparation of Highly Pure Semiconductor

Borane-dimethyl sulfide is used as an intermediate in the preparation of highly pure semiconductor .

One-Pot Conversion of Alkynes into 1,2-diols

Borane dimethyl sulfide complex (BMS) solution may be used in one-pot conversion of alkynes into 1,2-diols .

Mechanism of Action

Target of Action

Dimethyl Sulfide Borane, also known as Borane-Dimethyl Sulfide (BMS), is a complexed borane reagent . It primarily targets unsaturated bonds in organic compounds during hydroboration reactions . The compound is used for the preparation of organoborane compounds, which are key intermediates in organic synthesis .

Mode of Action

BMS acts as a mediator for hydroboration reactions . In these reactions, the dimethyl sulfide dissociates in situ, liberating diborane, which rapidly adds to the unsaturated bonds . This interaction results in the formation of organoborane compounds .

Biochemical Pathways

The primary biochemical pathway affected by BMS is the hydroboration reaction pathway . Boranes add to alkenes in an anti-Markovnikov fashion and allow conversion of alkynes to the corresponding cis-alkenes . The resulting organoborane compounds serve as useful intermediates in various organic synthesis pathways .

Pharmacokinetics

It’s worth noting that bms is soluble in most aprotic solvents , which can influence its distribution and reactivity in a chemical reaction environment.

Result of Action

The primary result of BMS’s action is the formation of organoborane compounds . These compounds are useful intermediates in organic synthesis . BMS has been employed for the reduction of many functional groups. Reductions of aldehydes, ketones, epoxides, esters, and carboxylic acids give the corresponding alcohols .

Action Environment

BMS is sensitive to environmental factors. It is more stable and has higher solubility compared to other borane reagents . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction . It reacts violently with water and is extremely flammable . Therefore, it must be handled with care in a controlled environment .

Safety and Hazards

BMS is highly flammable and reacts violently with water . Containers may explode when heated, and vapors may form explosive mixtures with air . It may cause skin irritation, serious eye damage, and may damage fertility .

Future Directions

BMS is now a popular choice for hydroboration reactions . It is commercially available at much higher concentrations than its tetrahydrofuran counterpart and does not require sodium borohydride as a stabilizer, which could result in undesired side reactions . Its increased stability in the presence of moisture and oxygen makes it the reagent of choice for reduction .

properties

InChI

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQRPQCQMGVWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl sulfide borane

CAS RN

13292-87-0
Record name Boron, trihydro[thiobis[methane]]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl sulphide--borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl sulfide borane
Reactant of Route 2
Dimethyl sulfide borane
Reactant of Route 3
Dimethyl sulfide borane
Reactant of Route 4
Reactant of Route 4
Dimethyl sulfide borane
Reactant of Route 5
Dimethyl sulfide borane
Reactant of Route 6
Dimethyl sulfide borane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.